2-Methyl-3-nitropyridin-4-ol
Overview
Description
“2-Methyl-3-nitropyridin-4-ol” is a chemical compound with the molecular formula C6H6N2O3 . It is also known by other names such as “3-hydroxy-2-methyl-4-nitropyridine”, “2-methyl-4-nitro-pyridin-3-ol”, and "2-methyl-4-nitro-3-hydroxypyridine" .
Molecular Structure Analysis
The molecular weight of “2-Methyl-3-nitropyridin-4-ol” is 154.12 g/mol . The InChI representation of the molecule isInChI=1S/C6H6N2O3/c1-4-6(9)5(8(10)11)2-3-7-4/h2-3,9H,1H3
. The Canonical SMILES representation is CC1=NC=CC(=C1O)N+[O-]
. Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methyl-3-nitropyridin-4-ol” include a molecular weight of 154.12 g/mol, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 0 . The Exact Mass and Monoisotopic Mass are both 154.03784206 g/mol . The Topological Polar Surface Area is 78.9 Ų . The Heavy Atom Count is 11 .Scientific Research Applications
Molecular Structure and Spectral Analysis
The molecular structure and spectral properties of derivatives of 2-Methyl-3-nitropyridin-4-ol have been studied extensively. Research by Balachandran, Lakshmi, and Janaki (2012) revealed the conformational stability and vibrational analyses of these compounds using infrared absorption, Raman spectroscopy, and Density Functional Theory (DFT) simulations. They also explored molecular stability and bond strength through Natural Bond Orbital (NBO) analysis, providing insights into charge transfer and chemical reactivity within the molecules (Balachandran, Lakshmi, & Janaki, 2012).
Crystal Structure and Quantum Chemical Calculations
The crystal structures of nitro derivatives of 2-amino-4-methylpyridine, including forms of 2-Methyl-3-nitropyridin-4-ol, have been analyzed. Bryndal et al. (2012) utilized DFT and X-ray studies to compare molecular structures, offering insights into hydrogen bonding and molecular arrangements. This research aids in understanding the intermolecular interactions and structural stability of these compounds (Bryndal et al., 2012).
Fluorescent Probes Development
2-Methyl-3-nitropyridin-4-ol derivatives have been used in developing fluorescent probes for detecting metal ions. Singh et al. (2020) designed and synthesized compounds based on 2-aminoethylpyridine, which showed enhanced fluorescence upon interaction with Fe3+ and Hg2+ ions. These findings are crucial for practical applications in detecting trace metals in water and biological systems (Singh, Thakur, Raj, & Pandey, 2020).
Nonlinear Optics Characterization
The compound 3-methyl-4-nitropyridine-1-oxide, closely related to 2-Methyl-3-nitropyridin-4-ol, has been identified for its high optical nonlinear behavior. Andreazza et al. (1990) studied its single crystals for second-harmonic generation, linking optical performance to crystalline quality. This research is significant for developing materials with advanced optical properties (Andreazza, Lefaucheux, Robert, Josse, & Zyss, 1990).
Oxidative Amination and Alkylation
The oxidative amination and alkylation of nitropyridines, including 2-Methyl-3-nitropyridin-4-ol derivatives, have been explored for synthesizing various organic compounds. These studies provide pathways for creating novel molecules with potential applications in drug discovery and material science (Bakke & Svensen, 2001).
properties
IUPAC Name |
2-methyl-3-nitro-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-4-6(8(10)11)5(9)2-3-7-4/h2-3H,1H3,(H,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJIBWWCVKBIGAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C=CN1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50596342 | |
Record name | 2-Methyl-3-nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitropyridin-4-ol | |
CAS RN |
18614-66-9 | |
Record name | 2-Methyl-3-nitropyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50596342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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